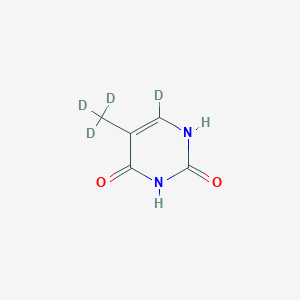

Thymine-d4 (methyl-d3,6-d1)

Descripción general

Descripción

La timina-d4 es una forma deuterada de timina, una base nitrogenada pirimidínica que se encuentra en el ácido nucleico ADN. La timina es una de las cuatro bases nitrogenadas en el ácido nucleico del ADN, que se empareja con la adenina mediante dos enlaces de hidrógeno para estabilizar las estructuras del ácido nucleico. La timina-d4 está específicamente marcada con deuterio, que es un isótopo estable del hidrógeno, lo que la hace útil en diversas aplicaciones de investigación bioquímica .

Métodos De Preparación

La timina-d4 se puede sintetizar mediante la hidrólisis del ácido desoxirribonucleico, seguida de una reducción catalítica a partir de metilcianoacetilurea . La producción industrial de la timina-d4 implica la incorporación selectiva de deuterio en la molécula de timina. Este proceso normalmente requiere el uso de reactivos y disolventes deuterados para lograr la pureza isotópica deseada .

Análisis De Reacciones Químicas

La timina-d4 experimenta diversas reacciones químicas similares a su homólogo no deuterado, la timina. Estas reacciones incluyen:

Oxidación: La timina-d4 se puede oxidar para formar timina glicol.

Reducción: La reducción catalítica puede convertir la timina-d4 en dihidrotimina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el amoníaco. Los principales productos formados a partir de estas reacciones son el timina glicol, la dihidrotimina y los derivados de timina sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Thymine-d4 serves multiple roles in scientific research:

Chemistry

- Tracer Studies : Utilized as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.

- Internal Standard : Employed as an internal standard in chromatographic methods (GC-MS or LC-MS) for accurate quantification of thymine in biological samples.

Biology

- DNA Synthesis and Repair : Thymine-d4 is incorporated into DNA strands during replication, allowing researchers to study DNA synthesis and repair mechanisms.

- Cell Signaling : By participating in DNA synthesis, it influences gene expression patterns and cellular responses to environmental stimuli.

Medicine

- Pharmacokinetic Studies : Used to investigate the metabolism and distribution of thymine-containing drugs, aiding in drug development.

- Diagnostic Tools : Its properties are leveraged in developing diagnostic assays targeting DNA-related processes.

Industry

- Development of Therapeutics : Applied in the development of therapeutic agents targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Research has shown that thymidine metabolism, including thymine-d4, plays a role in regulating telomere length. Supplementation with deoxythymidine has been linked to telomere elongation by stimulating telomerase activity in human cells, suggesting potential therapeutic applications for conditions associated with telomere shortening.

Case Study 2: Impact on Gene Expression

Studies indicate that thymine-d4 can influence gene expression by altering the stability of DNA molecules. Variations in its concentration can lead to different effects on cell survival; low doses may promote healthy cell function while higher doses could induce cytotoxicity.

Data Tables

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Tracer Studies | Understanding reaction mechanisms |

| Chemistry | Internal Standard | Quantification in GC-MS/LC-MS |

| Biology | DNA Repair | Tracking incorporation during replication |

| Medicine | Pharmacokinetics | Studying drug metabolism |

| Industry | Diagnostic Tools | Developing assays for DNA processes |

Mecanismo De Acción

El mecanismo de acción de la timina-d4 implica su incorporación en el ADN, donde se empareja con la adenina a través de enlaces de hidrógeno. El marcado con deuterio permite a los investigadores rastrear y estudiar el comportamiento de la timina en diversos procesos biológicos. La timina-d4 puede formar dímeros de timina al exponerse a la luz ultravioleta, lo que puede inhibir la replicación del ADN y causar mutaciones .

Comparación Con Compuestos Similares

La timina-d4 es única debido a su marcado con deuterio, lo que la distingue de otros compuestos similares como:

Timina: La forma no deuterada de timina, que se encuentra comúnmente en el ADN.

Uracilo: Una base nitrogenada pirimidínica que se encuentra en el ARN, que reemplaza a la timina en la mayoría de los casos.

Citosina: Otra base nitrogenada pirimidínica que se encuentra tanto en el ADN como en el ARN.

El marcado con deuterio en la timina-d4 proporciona una mayor estabilidad y permite un rastreo preciso en estudios bioquímicos, lo que la convierte en una herramienta valiosa en la investigación .

Actividad Biológica

Thymine-d4 (methyl-d3,6-d1) is a deuterated form of thymine, a pyrimidine base essential for DNA synthesis and repair. This compound has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in various fields, including medicine and molecular biology.

Target of Action

Thymine-d4 primarily targets DNA synthesis and repair enzymes. It plays a crucial role in the formation of complementary base pairs with adenine during DNA replication, which is vital for maintaining genetic integrity.

Mode of Action

The compound interacts with various enzymes involved in nucleotide metabolism, such as thymidine phosphorylase and thymidylate synthase. These interactions facilitate the conversion of thymidine to thymine, which is essential for nucleotide pool balance within cells.

Biochemical Pathways

Thymine-d4 is involved in several key biochemical pathways:

- DNA Synthesis: It is incorporated into DNA strands during replication.

- DNA Repair: It aids in correcting errors that occur during DNA replication.

- Metabolic Pathways: It influences the catabolism of thymidine and the synthesis of deoxythymidine triphosphate (dTTP), which is critical for DNA synthesis .

Cellular Effects

Thymine-d4 influences various cellular processes:

- Gene Expression: By participating in DNA synthesis, it impacts gene expression patterns.

- Cell Signaling: Changes in DNA stability can alter cellular responses to environmental stimuli.

- Cell Viability: At varying concentrations, thymine-d4 can exhibit different effects on cell survival; low doses may promote healthy cell function while high doses can lead to cytotoxicity.

Pharmacokinetics

Thymine-d4 is metabolized similarly to natural thymidine. Its pharmacokinetic profile suggests that it is excreted primarily through the kidneys after undergoing catabolism. The stability of this compound under physiological conditions makes it suitable for various experimental applications.

Research Applications

Thymine-d4 has several important applications in scientific research:

- Tracer Studies: It serves as a tracer in studies investigating DNA synthesis and repair mechanisms. Its deuterated nature allows for precise tracking in metabolic studies.

- Pharmacokinetic Studies: Thymine-d4 is utilized to understand the metabolism and distribution of thymine-related drugs, aiding in drug development and therapeutic interventions.

- Diagnostic Tools: The compound's properties are leveraged in developing diagnostic tools targeting DNA-related processes.

Case Study 1: Thymidine Metabolism and Telomere Length

Recent studies have highlighted the role of thymidine metabolism, including thymine-d4, in regulating telomere length. Supplementation with dT (deoxythymidine) has been shown to drive telomere elongation by stimulating telomerase activity in human cells. This suggests potential therapeutic applications for conditions associated with telomere shortening .

Case Study 2: Cancer Research

Research has indicated that modifications in nucleotide metabolism can affect cancer cell proliferation. Thymine analogs similar to thymine-d4 have been explored for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential as an anticancer agent .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C5H6N2O2 (deuterated) |

| Role in Biochemical Pathways | DNA synthesis and repair |

| Key Enzymes Involved | Thymidine phosphorylase, Thymidylate synthase |

| Pharmacokinetics | Metabolized via catabolism; excreted by kidneys |

| Applications | Tracer studies, pharmacokinetic studies, diagnostics |

Propiedades

IUPAC Name |

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583886 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156054-85-2 | |

| Record name | 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.